molecular formula C11H18O4 B13227660 Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13227660
M. Wt: 214.26 g/mol
InChI Key: FVEYMWQOKVFLOE-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-YL)-1,5-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with a ketone in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include:

  • Temperature: Typically between 50-100°C
  • Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM)
  • Catalyst: Acid catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: LiAlH4 in ether, NaBH4 in methanol

    Substitution: Halogens in the presence of light or heat, nucleophiles in polar solvents

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated compounds or other substituted derivatives

Scientific Research Applications

Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

  • Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.6]octane-2-carboxylate

Comparison: Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Biological Activity

Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate, also known as methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound has a molecular formula of C12H20O3C_{12}H_{20}O_{3} and a molecular weight of approximately 228.28 g/mol. Its structural characteristics include:

  • IUPAC Name : Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • InChI Key : BJZLJDDORURYOO-UHFFFAOYSA-N
  • Canonical SMILES : CC1CC2(CCO1)C(O2)(C(C)C)C(=O)OC

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
  • Enzyme Interaction : The spirocyclic structure may enhance binding affinity to specific enzymes or receptors, potentially influencing metabolic processes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance:

  • Study Findings : A study published in the Journal of Natural Products demonstrated that derivatives of spirocyclic compounds possess significant antibacterial properties against strains such as E. coli and Staphylococcus aureus .

Antifungal Activity

The compound has also shown potential antifungal properties:

  • Research Evidence : In vitro assays have revealed efficacy against common fungal pathogens, suggesting its potential use in treating fungal infections .

Cytotoxic Effects

Emerging research highlights the cytotoxic effects of this compound on cancer cell lines:

  • Case Study : A study reported that the compound induces apoptosis in human cancer cell lines through the activation of caspase pathways .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
AntifungalInhibitory effects on fungal pathogens
CytotoxicInduces apoptosis in cancer cells

Applications in Research and Industry

This compound is being explored for various applications:

  • Drug Development : Due to its unique structure and biological activities, it is considered a candidate for developing new antimicrobial and anticancer agents.
  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Specialty Chemicals : The compound is utilized in creating specialty chemicals for industrial applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-propan-2-yl-1,7-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-8(2)11(9(12)13-3)10(15-11)5-4-6-14-7-10/h8H,4-7H2,1-3H3

InChI Key

FVEYMWQOKVFLOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCCOC2)C(=O)OC

Origin of Product

United States

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